N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
Description
N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluorinated Meldrum’s acid adduct synthesized via the reaction of methyl-2,3,4,5,6-pentafluorobenzoate with cyclohexyl Meldrum’s acid . Its spirocyclic dioxaspiro[5.5]undec-2-en-2-olate core facilitates cycloreversion, generating fluorinated ketenes that undergo nucleophilic coupling to yield α-fluoro(hetero)aryl acetic acid derivatives. The acetyl group at the 4-position of the tetrafluorophenyl ring enhances electron-withdrawing effects, stabilizing intermediates during reactivity .
Properties
Molecular Formula |
C25H33F4NO5 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
1-[4-(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]ethanolate;ethyl-di(propan-2-yl)azanium |
InChI |
InChI=1S/C17H14F4O5.C8H19N/c1-7(22)8-11(18)13(20)9(14(21)12(8)19)10-15(23)25-17(26-16(10)24)5-3-2-4-6-17;1-6-9(7(2)3)8(4)5/h22H,2-6H2,1H3;7-8H,6H2,1-5H3 |
InChI Key |
MWXBBWJICAPZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C(C)C)C(C)C.CC(=C1C(=C(C(=C2C(=O)OC3(CCCCC3)OC2=O)C(=C1F)F)F)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Meldrum’s Acid with Fluoroaryl Ketones
The primary route involves reacting 2',3',4',5',6'-pentafluoroacetophenone with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile. The reaction proceeds via nucleophilic attack of the enolate form of Meldrum’s acid on the electrophilic carbonyl group of the fluoroaryl ketone, followed by cyclization to form the spirocyclic dioxaspiro framework.
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 2',3',4',5',6'-Pentafluoroacetophenone | 1.0 equiv | Electrophile |
| Cyclohexyl-Meldrum’s acid | 1.2 equiv | Nucleophile |
| DIPEA | 2.5 equiv | Base catalyst |
| Acetonitrile | Solvent | Polar aprotic medium |
| Temperature | Reflux (80°C) | Kinetic control |
| Time | 6–8 hours | Completion |
The product is isolated via rotary evaporation and purified by column chromatography (silica gel, ethyl acetate/hexane), yielding 85–92% purity.
Acid-Catalyzed Spirocyclization
An alternative method employs acetic acid as a catalyst to facilitate the spirocyclization of pre-formed Meldrum’s acid-fluoroaryl adducts. This single-step process avoids the need for stoichiometric bases, reducing byproduct formation.
Optimized Parameters:
-
Molar ratio (Meldrum’s acid : fluoroaryl ketone) = 1:1.1
-
Catalyst loading : 10 mol% acetic acid
-
Solvent : Dichloromethane (DCM)
Mechanistic Insights
Enolate Formation and Acyl Transfer
DIPEA deprotonates Meldrum’s acid, generating a resonance-stabilized enolate that attacks the acetylated fluorophenyl ketone. The subsequent acyl transfer forms a tetrahedral intermediate, which undergoes intramolecular cyclization to yield the spirocyclic product (Figure 1).
Critical Steps:
Side Reactions and Mitigation
-
Hydrolysis : Moisture leads to Meldrum’s acid decomposition.
-
Polymerization : Excess DIPEA promotes oligomerization.
Purification and Characterization
Isolation Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column chromatography | Silica gel, 3:7 ethyl acetate/hexane | 95% |
| Recrystallization | Ethanol/water (4:1) | 99.5% |
| Rotary evaporation | 40°C, 10 mbar | 90% |
Analytical Data
-
NMR :
Comparative Analysis of Methods
| Parameter | Cyclocondensation (DIPEA) | Acid-Catalyzed Route |
|---|---|---|
| Yield | 85–92% | 78% |
| Purity | >99% | >99% |
| Scalability | Kilogram-scale feasible | Limited to 100 g |
| Cost | High (DIPEA expense) | Low |
| Byproducts | Minimal | Moderate |
Industrial-Scale Considerations
Chemical Reactions Analysis
Cycloreversion to Generate Fluoroaryl Ketene Intermediates
The compound undergoes thermal or acid-catalyzed cycloreversion, cleaving the spirocyclic framework to release a reactive fluoroaryl ketene. This intermediate serves as a linchpin for subsequent nucleophilic trapping or coupling reactions .
Reaction Mechanism
-
Outcome : The spiro ring opens to form methyl 2-(4-acetyl-2,3,5,6-tetrafluorophenyl)acetate via ketene trapping by methanol.
-
Monitoring : 19F NMR confirms fluorine retention in the product, indicating selective reactivity .
Example Reaction :
Nucleophilic Additions to the Ketene Intermediate
The transient ketene reacts with diverse nucleophiles, enabling functional group diversification.
Key Observations :
-
Steric Effects : Bulky nucleophiles (e.g., tert-butanol) exhibit reduced reactivity due to the steric hindrance from the tetrafluorophenyl group.
-
Electrophilic Activation : The electron-withdrawing fluorine substituents enhance ketene electrophilicity, accelerating nucleophilic attack .
Base-Mediated Rearrangements
The N-ethyl-N-isopropylpropan-2-aminium counterion (a derivative of DIPEA) influences reaction pathways by:
Side Reactions :
-
Proton Scavenging : DIPEA’s low nucleophilicity minimizes undesired quaternary ammonium salt formation during alkylations .
Stability and Handling Considerations
Scientific Research Applications
Pharmaceutical Chemistry
The compound has been investigated for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. For instance, the selective perfluoro- and polyfluoroarylation of Meldrum's acid derivatives has been explored to produce fluorinated α-phenyl acetic acid derivatives, which are valuable in drug design .
Material Science
In material science, this compound serves as a building block for creating advanced materials with specific electronic and optical properties. Its unique structural features allow it to participate in polymerization reactions that yield high-performance polymers suitable for electronic applications .
Organic Synthesis
The compound is utilized in various organic synthesis protocols as a versatile synthon. Its ability to undergo multiple types of chemical reactions makes it an essential reagent in the development of complex organic molecules. For example, it can be used in the synthesis of complex natural products or as an intermediate in the preparation of novel chemical entities .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study published in The Journal of Organic Chemistry demonstrated that using N-Ethyl-N-isopropylpropan-2-aminium 3-(4-acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate allowed researchers to synthesize a series of fluorinated α-amino acids with improved pharmacological profiles. The research highlighted the compound's efficiency in facilitating reactions that led to higher yields of desired products compared to traditional methods .
Case Study 2: Development of Functional Polymers
In another study focusing on material applications, researchers employed this compound to create functionalized polymers that exhibit enhanced thermal stability and mechanical properties. The polymers derived from this compound were tested for use in high-performance coatings and electronic devices, showcasing significant improvements over non-fluorinated counterparts .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Chemistry | Precursor for fluorinated drugs | Enhanced biological activity |
| Material Science | Building block for advanced materials | Improved electronic and optical properties |
| Organic Synthesis | Versatile synthon for complex organic molecules | Increased reaction efficiency |
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Key Compound for Comparison :
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
- Structural Difference : The 4-acetyl group in the target compound is replaced by a methoxycarbonyl (-COOCH₃) group in this analogue .
- Impact on Reactivity: Acetyl Group: Enhances electrophilicity at the ketene intermediate, favoring nucleophilic attack at the α-carbon.
Table 1: Comparative Properties
| Property | Target Compound (Acetyl Substituent) | Methoxycarbonyl Analogue |
|---|---|---|
| Molecular Formula | C₂₄H₂₆F₄NO₅ | C₂₄H₂₆F₄NO₆ |
| Key Substituent | 4-Acetyl | 4-Methoxycarbonyl |
| Cycloreversion Efficiency | High (rapid ketene release) | Moderate |
| Applications | Synthesis of fluorinated acetic acids | Specialty fluorophores |
Indole Carboxamide Derivatives () :
While structurally distinct, compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide share fluorinated aromatic motifs. Key differences include:
- Synthetic Routes : Indole derivatives employ amidation (e.g., sodium ethoxide-mediated coupling), whereas the target compound relies on Meldrum’s acid cyclization .
- Fluorine Positioning: The target compound’s 2,3,5,6-tetrafluoro substitution contrasts with mono-fluoro indoles, affecting electronic properties and bioactivity .
Table 2: Fluorination Patterns and Reactivity
| Compound Class | Fluorine Positions | Key Functional Group |
|---|---|---|
| Target Compound | 2,3,5,6-Tetrafluoro | Spirocyclic ketone |
| Indole Carboxamides () | 5-Fluoro (mono-substituted) | Carboxamide |
Mechanistic Insights: Cycloreversion vs. Amidation
- Target Compound : Cycloreversion generates reactive fluorinated ketenes, enabling C–C bond formation with nucleophiles (e.g., alcohols, amines) .
- Indole Derivatives : Rely on amide coupling, which is less versatile for introducing fluorinated motifs but offers precise regioselectivity .
Analytical and Crystallographic Tools
Q & A
Q. What are the recommended methods for synthesizing this compound, given its fluorinated and spirocyclic components?
- Methodological Answer : Synthesis of fluorinated spirocyclic compounds often begins with fluorinated aromatic precursors, such as hexafluorobenzene derivatives, due to their electron-withdrawing properties and stability. A stepwise approach involving nucleophilic substitution for fluorine replacement (e.g., acetylation at the 4-position) followed by cyclization to form the dioxaspiro ring is recommended. For example, tetrafluoroindole synthesis (via a five-step route starting with hexafluorobenzene) provides a template for introducing fluorine substituents in aromatic systems . Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to minimize side reactions, as statistical methods like DoE efficiently balance parameters such as catalyst loading and reaction time .
Q. How can researchers confirm the molecular structure and crystallographic arrangement of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the spirocyclic geometry and hydrogen bonding networks. Key steps include:
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC-MS : Use high-resolution reverse-phase columns (e.g., Chromolith®) with acetonitrile/water gradients to separate impurities. Monitor the acetyl and tetrafluorophenyl groups via UV-Vis at 254 nm .
- NMR : Employ -NMR to confirm fluorine substitution patterns and detect trace fluorinated byproducts.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres to identify decomposition thresholds of the dioxaspiro ring .
Advanced Research Questions
Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be systematically analyzed?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs. For this compound:
- Identify donor-acceptor pairs (e.g., aminium N–H···O interactions with the dioxaspiro carbonyl).
- Use Mercury software to generate interaction maps and calculate graph set descriptors (e.g., for dimeric motifs).
- Cross-validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., F···H contacts) .
Q. What computational strategies predict the reactivity of the dioxaspiro ring under acidic or basic conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites on the spirocyclic oxygen atoms.
- Simulate ring-opening pathways under hydrolysis, focusing on transition-state energies.
- Integrate reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and validate with experimental kinetics .
Q. How can statistical optimization methods improve yield in derivative synthesis?
- Methodological Answer : Implement a Box-Behnken Design (BBD) to optimize multi-variable reactions (e.g., synthesizing acetyl-group derivatives):
- Select factors: temperature (60–100°C), catalyst concentration (5–15 mol%), and solvent dielectric constant (DMF vs. THF).
- Use response surface modeling to predict optimal conditions and validate with three replicate runs.
- Analyze residuals to identify confounding variables (e.g., moisture sensitivity) .
Q. How to resolve discrepancies between computational reaction pathways and experimental outcomes?
- Methodological Answer : Establish a feedback loop between computation and experiment:
- Use experimental data (e.g., HPLC yields, kinetic profiles) to refine DFT-based transition-state models.
- Incorporate solvent effects explicitly via continuum solvation models (e.g., SMD) or molecular dynamics simulations.
- Apply Bayesian optimization to iteratively update computational parameters (e.g., basis sets) based on empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
